Cas no 91416-08-9 (6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one)

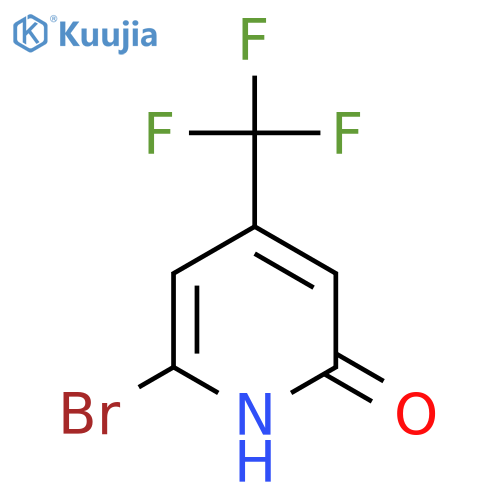

91416-08-9 structure

商品名:6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one

6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one 化学的及び物理的性質

名前と識別子

-

- 6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one

- 6-bromo-4-(trifluoromethyl)-1H-pyridin-2-one

- AKOS022176749

- HEJJLKHHMBHKOX-UHFFFAOYSA-N

- DS-7986

- SCHEMBL11104202

- O11546

- 91416-08-9

- DS-001622

-

- MDL: MFCD27923577

- インチ: InChI=1S/C6H3BrF3NO/c7-4-1-3(6(8,9)10)2-5(12)11-4/h1-2H,(H,11,12)

- InChIKey: HEJJLKHHMBHKOX-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(N=C1Br)O)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 240.93501g/mol

- どういたいしつりょう: 240.93501g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM174487-1g |

6-bromo-4-(trifluoromethyl)pyridin-2(1H)-one |

91416-08-9 | 95% | 1g |

$1477 | 2021-08-05 | |

| TRC | B815648-10mg |

6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one |

91416-08-9 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Alichem | A029012409-1g |

2-Bromo-6-hydroxy-4-(trifluoromethyl)pyridine |

91416-08-9 | 95% | 1g |

$2923.95 | 2023-08-31 | |

| Ambeed | A432256-100mg |

6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one |

91416-08-9 | 97% | 100mg |

$145.0 | 2024-08-02 | |

| Aaron | AR01EDZA-1g |

6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one |

91416-08-9 | 97% | 1g |

$519.00 | 2025-02-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1725157-100mg |

6-Bromo-4-(trifluoromethyl)-2(1H)-pyridinone |

91416-08-9 | 98% | 100mg |

¥1370.00 | 2024-04-25 | |

| Aaron | AR01EDZA-100mg |

6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one |

91416-08-9 | 97% | 100mg |

$114.00 | 2025-02-13 | |

| eNovation Chemicals LLC | Y1235446-1g |

6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one |

91416-08-9 | 97% | 1g |

$505 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1235446-250mg |

6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one |

91416-08-9 | 97% | 250mg |

$205 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1235446-250mg |

6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one |

91416-08-9 | 97% | 250mg |

$205 | 2025-02-27 |

6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

91416-08-9 (6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one) 関連製品

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:91416-08-9)6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one

清らかである:99%/99%

はかる:250mg/1g

価格 ($):220/594